

Quantitative Binding Data of Selected Opioids

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Compound Focus: 4-(4-Bromophenyl)-4-(dimethylamino)-1-phenethylcyclohexanol

CAS No.: 77239-98-6

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The table below summarizes the binding affinity (K_i) for MOR of several opioid drugs, including a potency comparison for context. This data provides a reference frame for evaluating new compounds like BDPC [1] [2].

Opioid Drug	MOR Binding Affinity (K_i)	Relative Potency (Approx.)
Sufentanil	0.1380 nM	~500x Morphine [2]
BDPC (bromadol)	Information not found in search	~500x Morphine [1]
Fentanyl	1-100 nM range	~100x Morphine [2]
Morphine	1-100 nM range	1x (Reference) [2]
Buprenorphine	< 1 nM	- [2]
Oxymorphone	< 1 nM	- [2]
Hydromorphone	< 1 nM	- [2]
Oxycodone	1-100 nM range	- [2]
Codeine	> 100 nM	- [2]
Tramadol	12.486 μ M	- [2]

Protocol: μ -Opioid Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of a test compound like BDPC for the MOR, based on established methods [2] [3].

Materials and Reagents

- **Membrane Preparation:** Cell membranes (e.g., from CHO cells) expressing recombinant human MOR [2] [3].
- **Radioligand:** ^3H -labeled agonist such as [^3H]DAMGO ([d-Ala², N-Me-Phe⁴, Gly⁵-ol]enkephalin). Prepare a working solution in assay buffer [3].
- **Test Compound:** BDPC and other reference compounds (e.g., morphine, fentanyl). Prepare a stock solution and serial dilutions in DMSO or assay buffer.
- **Assay Buffer:** 50 mM Tris-HCl, pH 7.4.
- **Equipment:** Cell harvester, 96-well format filtration plates, liquid scintillation counter, centrifuge.

Experimental Procedure

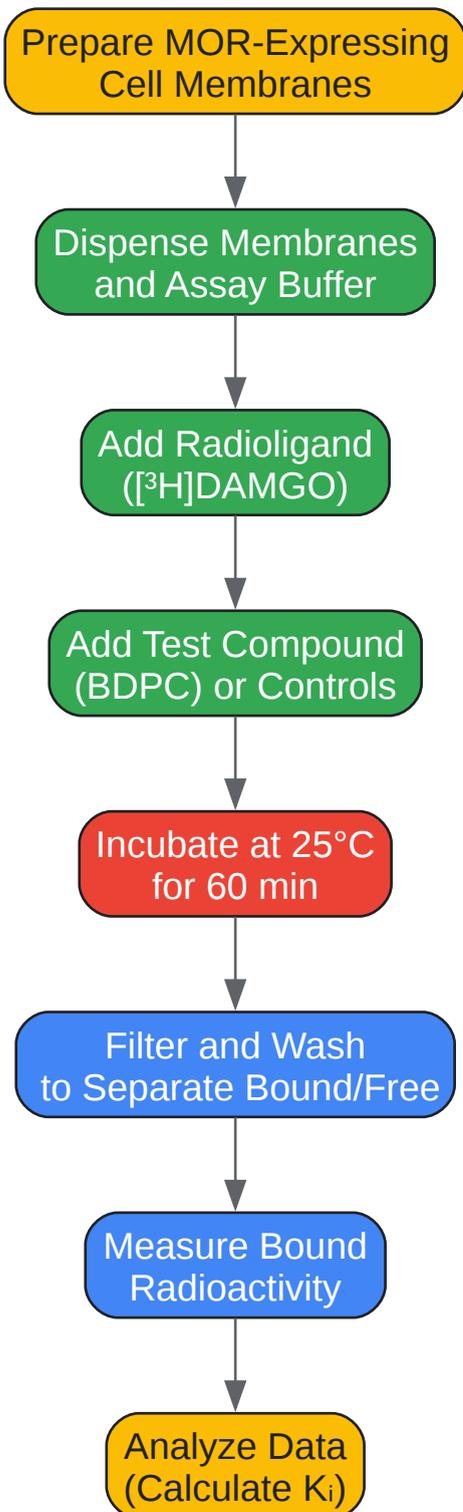
- **Membrane Preparation:** Harvest transfected cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at high speed (e.g., 27,000 g) for 15 minutes. Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation. Finally, resuspend the membrane pellet in an appropriate volume of assay buffer. Keep on ice [3].
- **Assay Setup:** In a 96-well plate, set up the following reactions in a total volume of 1 mL per well [3]:
 - **Total Binding (TB):** Assay buffer + membranes + radioligand.
 - **Non-Specific Binding (NSB):** Assay buffer + membranes + radioligand + 1 μM of unlabeled DAMGO (or another high-affinity unlabeled competitor) [3].
 - **Test Compound Binding:** Assay buffer + membranes + radioligand + various concentrations of BDPC.
- **Incubation:** Incubate the reaction mixture for 60 minutes at 25°C to allow the binding to reach equilibrium [3].
- **Termination and Filtration:** Filter the contents of each well through a glass-fiber filter plate (pre-soaked in buffer) using a cell harvester. This separates the bound radioligand from the free.
- **Washing:** Rapidly wash the filter 3-4 times with ice-cold assay buffer to remove any unbound radioligand.
- **Detection:** Transfer the filters to scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a liquid scintillation counter [3].

Data Analysis

- **Calculate Specific Binding:** For each well, subtract the Non-Specific Binding (NSB) counts from the Total Binding (TB) and Test Compound Binding counts.
 - *Specific Binding = Total Binding - Non-Specific Binding*
- **Determine % Inhibition:** For each concentration of BDPC, calculate the percentage of radioligand binding it inhibits.
 - *% Inhibition = [1 - (Test Compound Binding - NSB) / (TB - NSB)] × 100*
- **Calculate IC₅₀:** Plot the % Inhibition against the log of the BDPC concentration. Use non-linear regression to fit a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of specific radioligand binding).
- **Calculate K_i:** Use the Cheng-Prusoff equation to convert the IC₅₀ to the equilibrium inhibition constant (K_i), which is independent of radioligand concentration [2].
 - *K_i = IC₅₀ / (1 + [L] / K_D)*
 - Where [L] is the concentration of the radioligand used, and K_D is its dissociation constant for the MOR.

Experimental Workflow Diagram

The following diagram visualizes the key steps of the MOR binding assay protocol.



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Critical Safety Considerations

- **High Potency Compounds:** BDPC and many MOR agonists are highly potent. Conduct all work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE) [1].
- **Overdose Risk:** Have the opioid antagonist naloxone (Narcan) available and ensure personnel are trained to recognize and respond to an opioid overdose [1].
- **Radioactive Materials:** Follow institutional radiation safety protocols for the handling, disposal, and decontamination of materials exposed to tritium.

Research Context for BDPC

BDPC (bromadol) is a potent synthetic opioid agonist investigated in the 1970s. It was reported to have an analgesic potency approximately **500 times that of morphine** and about three times that of fentanyl. However, it never underwent clinical trials or commercial development, though some similar compounds have appeared on the illicit market [1].

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